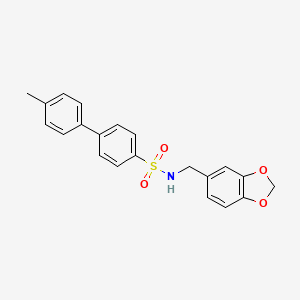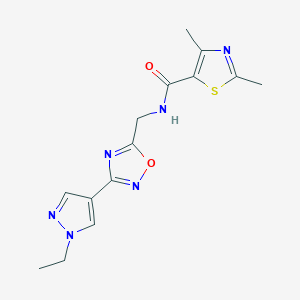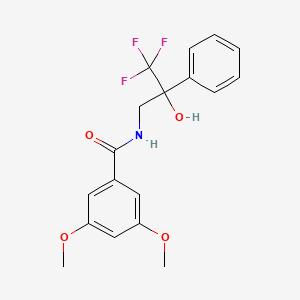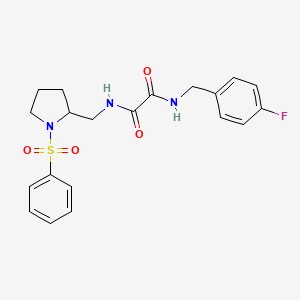
3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol” is a chemical compound with the molecular formula C10H22N2O . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of “3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol” consists of a piperazine ring attached to a butan-2-ol chain with two methyl groups at the 3rd carbon . The exact structural details including bond lengths and angles might require more advanced techniques like X-ray crystallography for precise determination.Physical And Chemical Properties Analysis
The physical and chemical properties of “3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol” such as melting point, boiling point, and density are not specified in the available resources . The compound has a molecular weight of 186.29 .Aplicaciones Científicas De Investigación
Neuroprotective Potential in Alzheimer's Disease
A novel compound, dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), was designed for neuroprotection in Alzheimer's disease. SP-04 inhibits acetylcholinesterase activity and increases acetylcholine levels. Additionally, SP-04 and its metabolite SP-04m, have antioxidant properties and offer protection against Aβ42 toxicity in neuronal cell lines, suggesting potential in Alzheimer's disease treatment (Lecanu et al., 2010).
Antifungal Activity
Compounds derived from (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl)-1-[1,2,4]-triazol-1-yl-butan-2-ol demonstrated significant antifungal activity against various fungal cultures. These compounds, particularly those with trifluoromethyl substitution on the phenyl ring of piperazine, showed notable activity against Candida spp. and Aspergillus spp. (Upadhayaya et al., 2004).
Antimicrobial Properties
A series of piperazine derivatives were synthesized and displayed notable antibacterial and antifungal activities, comparable to standard drugs. This indicates the potential of these compounds in antimicrobial applications (Rajkumar et al., 2014).
Anticonvulsant and Antinociceptive Activity
New hybrid molecules derived from 3-methyl- or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones were synthesized as potential anticonvulsants. These compounds demonstrated broad-spectrum anticonvulsant activity in preclinical seizure models, with some showing favorable safety profiles compared to existing antiepileptic drugs (Kamiński et al., 2016).
Polyamide Synthesis
Polyamides containing piperazine were synthesized, indicating potential applications in material science. These polyamides, soluble in various solvents, could have implications for new material development (Hattori & Kinoshita, 1979).
Antiasthmatic Potential
A study on xanthene derivatives with piperazine structures showed significant antiasthmatic activity. These compounds were effective as vasodilators, indicating potential in developing new anti-asthmatic drugs (Bhatia et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
3,3-dimethyl-1-piperazin-1-ylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-10(2,3)9(13)8-12-6-4-11-5-7-12/h9,11,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZISBUWORXDCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1CCNCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(piperazin-1-yl)butan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-[amino(thiophen-3-yl)methylidene]amino 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B3016023.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3016027.png)


![N-Tert-butyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B3016034.png)





![8-bromo-3-(2-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3016041.png)
![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B3016042.png)
![3-(2,4-Dichlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B3016043.png)